molecular formula C22H29ClN4O6 B000688 Chlorhydrate de mitoxantrone CAS No. 70476-82-3

Chlorhydrate de mitoxantrone

Numéro de catalogue: B000688
Numéro CAS: 70476-82-3
Poids moléculaire: 480.9 g/mol
Clé InChI: MKCBCZDNNZPMCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Mitoxantrone hydrochloride primarily targets DNA and topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA . The drug’s interaction with these targets plays a crucial role in its mechanism of action.

Mode of Action

Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II . This disruption of DNA synthesis and repair in both healthy cells and cancer cells is the primary mode of action for Mitoxantrone.

Biochemical Pathways

Mitoxantrone’s interaction with DNA and topoisomerase II affects several biochemical pathways. By causing DNA crosslinks and strand breaks, it disrupts DNA synthesis and repair . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

The pharmacokinetics of Mitoxantrone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Mitoxantrone is extensively distributed to tissues . The mean alpha half-life of Mitoxantrone is 6 to 12 minutes, the mean beta half-life is 1.1 to 3.1 hours, and the mean gamma (terminal or elimination) half-life is 23 to 215 hours . Mitoxantrone is metabolized in the liver and excreted primarily through the renal route .

Result of Action

The result of Mitoxantrone’s action is the disruption of DNA synthesis and repair in both healthy cells and cancer cells, leading to cell death . This makes Mitoxantrone effective in slowing the progression of diseases characterized by rapid cell division, such as certain types of cancer and multiple sclerosis .

Action Environment

The action, efficacy, and stability of Mitoxantrone can be influenced by various environmental factors. For instance, abnormal liver function can lead to decreased rates of total body Mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . Furthermore, the drug should be handled with care to avoid exposure to dust, fume, gas, mist, vapours, and spray .

Applications De Recherche Scientifique

Cancer Treatment

Mitoxantrone is utilized in the treatment of several malignancies, including:

  • Acute Non-Lymphocytic Leukemia (ANLL) : It is employed as part of combination chemotherapy regimens for adults with ANLL, particularly in cases where other treatments have failed .
  • Prostate Cancer : The drug is indicated for hormone-refractory metastatic prostate cancer. It helps manage symptoms and prolong survival in patients resistant to other therapies .
  • Breast Cancer : Mitoxantrone has been used in advanced breast cancer cases, especially when conventional therapies are ineffective. Its efficacy in this setting has been documented in several clinical trials .

Multiple Sclerosis (MS)

Mitoxantrone is classified as a disease-modifying therapy for MS, particularly for patients with aggressive forms of the disease. It reduces the frequency of relapses and slows disease progression by suppressing the immune response that damages myelin .

Side Effects and Considerations

While mitoxantrone is effective, it carries significant risks:

  • Cardiotoxicity : Long-term use can lead to heart damage and heart failure .
  • Immunosuppression : Patients may experience reduced immunity, increasing susceptibility to infections .
  • Other Side Effects : Common adverse effects include nausea, vomiting, alopecia, and stomatitis .

Emerging Research Applications

Recent studies have expanded the potential applications of mitoxantrone:

Lymphatic Tracing in Surgery

A novel application involves using mitoxantrone hydrochloride injection for lymphatic mapping during surgical procedures. A study demonstrated its efficacy in sentinel lymph node biopsy (SLNB) for breast cancer, showing a detection rate comparable to traditional radionuclide methods . This application highlights mitoxantrone's versatility beyond oncology into surgical oncology.

Combination Therapies

Research is ongoing into combining mitoxantrone with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, studies are exploring its use alongside immunotherapies or targeted therapies in various cancers .

Case Studies

Several case studies illustrate the effectiveness of mitoxantrone:

  • A retrospective analysis involving patients with hormone-refractory prostate cancer showed improved survival rates when treated with mitoxantrone compared to historical controls receiving standard care.
  • In MS patients treated with mitoxantrone, significant reductions in relapse rates were noted over a five-year follow-up period.

Analyse Biochimique

Biochemical Properties

Mitoxantrone hydrochloride is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

The mechanism of action of Mitoxantrone hydrochloride involves intercalation into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

Mitoxantrone hydrochloride liposome injection (Lipo-MIT) has shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape . High accumulation in tumor tissue was a key characteristic of Lipo-MIT in preclinical investigation .

Dosage Effects in Animal Models

In animal models, the dosage of Mitoxantrone hydrochloride for castration-resistant prostate cancer (CRPC) is 12–14 mg/m² administered intravenously (IV) every 3 weeks as a 30-min intravenous infusion . In multiple large randomized studies, Mitoxantrone plus prednisone was shown to reduce pain and increase quality of life for patients with CRPC .

Metabolic Pathways

It is known that it acts primarily on DNA, inducing DNA strand breaks by stabilizing the topoisomerase-DNA cleavable complex and by free radical generation .

Transport and Distribution

Mitoxantrone hydrochloride has a very large volume of distribution with sequestration in a deep tissue compartment . In autopsy studies, relatively high tissue concentrations have been measured in liver, bone marrow, heart, lung, spleen, and kidney .

Subcellular Localization

Mitoxantrone hydrochloride, exposed to aqueous intracellular environment, bound to hydrophobic cellular structures, complexes with nucleic acids, as well as the naphtoquinoxaline metabolite of Mitoxantrone were simultaneously detected and mapped in K562 cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La mitoxantrone est synthétisée par un processus en plusieurs étapes impliquant la condensation de la 1,4-dihydroxyanthraquinone avec l'éthylènediamine. La réaction a généralement lieu en milieu acide, suivie d'étapes de purification pour isoler le produit souhaité .

Méthodes de production industrielle

La production industrielle de mitoxantrone implique une synthèse à grande échelle utilisant des voies chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures strictes de contrôle qualité pour s'assurer que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La mitoxantrone subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la mitoxantrone, qui peuvent avoir des propriétés pharmacologiques différentes .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La mitoxantrone est unique en raison de sa double inhibition de la topoisomérase II et de la protéine kinase C, offrant un spectre plus large d'activité antinéoplasique. Sa cardiotoxicité réduite par rapport à la doxorubicine en fait un choix privilégié dans certains contextes cliniques .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !

Activité Biologique

Mitoxantrone hydrochloride is a synthetic anthracenedione compound primarily used in the treatment of various cancers, including acute non-lymphocytic leukemia and prostate cancer. Its biological activity is characterized by its ability to intercalate into DNA, inhibit topoisomerase II, and exert immunosuppressive effects, making it a critical agent in chemotherapy protocols. This article explores the biological mechanisms, pharmacodynamics, clinical applications, and case studies associated with mitoxantrone hydrochloride.

Mitoxantrone exerts its effects through several key mechanisms:

  • DNA Intercalation : Mitoxantrone intercalates into DNA strands, leading to structural distortions that hinder DNA replication and transcription.
  • Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and repair. This inhibition results in double-strand breaks in DNA, triggering apoptosis in cancer cells .
  • Immunosuppressive Effects : Mitoxantrone has been shown to inhibit the proliferation of B cells, T cells, and macrophages. It also impairs antigen presentation and cytokine secretion (e.g., interferon-gamma, TNF-alpha) which are crucial for immune responses .

Pharmacodynamics

Mitoxantrone demonstrates a lack of cell cycle phase specificity, affecting both proliferating and non-proliferating cells. Its pharmacokinetics reveal a rapid distribution phase with a half-life of approximately 30 hours following intravenous administration. The drug is metabolized primarily in the liver, and its metabolites can form covalent bonds with DNA, contributing to its cytotoxic effects .

Clinical Applications

Mitoxantrone is utilized in various clinical settings:

  • Cancer Treatment : Approved for use in acute non-lymphocytic leukemia and hormone-refractory prostate cancer.
  • Multiple Sclerosis : Used as a second-line therapy for patients with aggressive forms of multiple sclerosis due to its immunosuppressive properties .
  • Lymphatic Tracing : A modified formulation (Mitoxantrone Hydrochloride Injection for Tracing) is being studied for sentinel lymph node biopsy in breast cancer and thyroid cancer surgeries .

Case Study 1: Treatment of Recurrent Neuromyelitis Optica

A study involving five patients treated with mitoxantrone hydrochloride showed significant improvements in Expanded Disability Status Scale (EDSS) scores over a follow-up period. One patient improved from an EDSS score of 7 to 4 after receiving seven treatments. MRI scans indicated regression of lesions in the spinal cord following treatment .

Case Study 2: Safety and Efficacy in Gastric Cancer

A trial assessing the safety of Mitoxantrone Hydrochloride Injection for lymphatic tracing demonstrated that it was well-tolerated among gastric cancer patients. None experienced serious adverse events, indicating its potential as a reliable tracer during surgical procedures .

Summary of Research Findings

Study FocusFindings
Mechanism of ActionInhibits topoisomerase II; intercalates into DNA; immunosuppressive effects on T/B cells .
PharmacokineticsRapid distribution; terminal half-life ~30 hours; minimal absorption post-injection .
Clinical EfficacySignificant improvement in EDSS scores in MS patients; effective as a lymphatic tracer .
Safety ProfileWell-tolerated with low systemic effects; no serious adverse events reported during trials .

Propriétés

Numéro CAS

70476-82-3

Formule moléculaire

C22H29ClN4O6

Poids moléculaire

480.9 g/mol

Nom IUPAC

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H

Clé InChI

MKCBCZDNNZPMCG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

SMILES canonique

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl

Color/Form

Blue-black solid from water ethanol

melting_point

203-5 °C

Key on ui other cas no.

70476-82-3

Description physique

Crystals;  [Merck Index]

Pictogrammes

Health Hazard

Numéros CAS associés

65271-80-9 (Parent)

Durée de conservation

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV).

Solubilité

Sparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
H2O 5- 10 (mg/mL)
pH 4 Acetate buffer 3 - 5 (mg/mL)
pH 9 Borate buffer < 1 (mg/mL)
0.1NHCl 1 - 3 (mg/mL)
0.1 N NaOH decomposes (mg/mL)
10% Ethanol 3 - 5 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)

Synonymes

Acetate, Mitoxantrone;  CL 232325;  CL-232325;  CL232325;  DHAQ;  Hydrochloride, Mitoxantrone;  Mitoxantrone;  Mitoxantrone Acetate;  Mitoxantrone Hydrochloride;  Mitozantrone;  Mitroxone;  Novantron;  Novantrone;  NSC 279836;  NSC 287836;  NSC 299195;  NSC 301739;  NSC 301739D;  NSC-279836;  NSC-287836;  NSC-299195;  NSC-301739;  NSC-301739D;  NSC279836;  NSC287836;  NSC299195;  NSC301739;  NSC301739D;  Onkotrone;  Pralifan;  Ralenova

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mitoxantrone hydrochloride
Reactant of Route 2
Mitoxantrone hydrochloride
Reactant of Route 3
Reactant of Route 3
Mitoxantrone hydrochloride
Reactant of Route 4
Reactant of Route 4
Mitoxantrone hydrochloride
Reactant of Route 5
Reactant of Route 5
Mitoxantrone hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mitoxantrone hydrochloride
Customer
Q & A

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

  • DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]
  • Topoisomerase II Inhibition: Mitoxantrone Hydrochloride binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

A: The molecular formula of Mitoxantrone Hydrochloride is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of Mitoxantrone Hydrochloride PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: Mitoxantrone Hydrochloride solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: Mitoxantrone Hydrochloride is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning Mitoxantrone Hydrochloride.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

  • Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of Mitoxantrone Hydrochloride liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]
  • PEGylation: Attaching polyethylene glycol (PEG) to Mitoxantrone Hydrochloride liposomes further improves stability and circulation time, enhancing its therapeutic potential. []
  • Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of Mitoxantrone Hydrochloride. []
  • Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver Mitoxantrone Hydrochloride with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal Mitoxantrone Hydrochloride (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free Mitoxantrone Hydrochloride (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of Mitoxantrone Hydrochloride compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of Mitoxantrone Hydrochloride in various cancer models:

  • In vitro studies: Mitoxantrone Hydrochloride exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]
  • Animal Models: Mitoxantrone Hydrochloride effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]
  • Clinical Trials: Several clinical trials have investigated the efficacy of Mitoxantrone Hydrochloride in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

  • Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump Mitoxantrone Hydrochloride out of cancer cells, reducing its intracellular concentration and efficacy. [, ]
  • Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by Mitoxantrone Hydrochloride, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance Mitoxantrone Hydrochloride's efficacy:

  • Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering Mitoxantrone Hydrochloride with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []
  • Nanocarrier-based delivery: Formulating Mitoxantrone Hydrochloride into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that Mitoxantrone Hydrochloride, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

  • Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]
  • Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve Mitoxantrone Hydrochloride delivery and enhance its tumor targeting:

  • Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]
  • Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []
  • Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting Mitoxantrone Hydrochloride efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor Mitoxantrone Hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of Mitoxantrone Hydrochloride in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]
  • UV Absorption Spectroscopy: This technique is used to quantify Mitoxantrone Hydrochloride, particularly when encapsulated in liposomes. []
  • Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of Mitoxantrone Hydrochloride and its potential impurities. []
  • Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of Mitoxantrone Hydrochloride on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of Mitoxantrone Hydrochloride are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for Mitoxantrone Hydrochloride quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of Mitoxantrone Hydrochloride, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

  • Co-administration of BCRP inhibitors: Combining Mitoxantrone Hydrochloride with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []
  • Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of Mitoxantrone Hydrochloride to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of Mitoxantrone Hydrochloride delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on Mitoxantrone Hydrochloride and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of Mitoxantrone Hydrochloride. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on Mitoxantrone Hydrochloride:

  • Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]
  • Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of Mitoxantrone Hydrochloride in various cancer types and patient populations. [, , , , , , , ]
  • Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring Mitoxantrone Hydrochloride in different matrices. [, , , , ]
  • Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on Mitoxantrone Hydrochloride highlights significant cross-disciplinary applications and synergies:

  • Oncology and Pharmacology: The clinical use of Mitoxantrone Hydrochloride in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]
  • Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]
  • Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of Mitoxantrone Hydrochloride necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]
  • Oncology and Immunology: The use of Mitoxantrone Hydrochloride in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.